1-Hydroxybenzotriazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

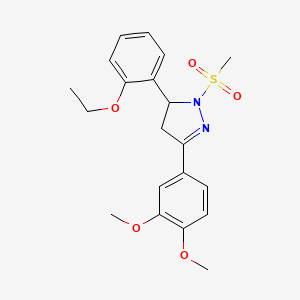

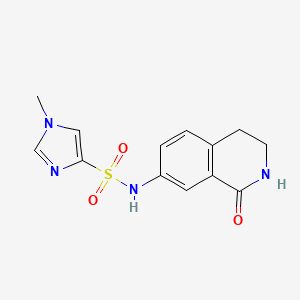

1-Hydroxybenzotriazol-5-amine, also known as 1H-Benzotriazol-5-amine, is a chemical compound with the molecular formula C6H6N4 . It contains a total of 18 bonds, including 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 1 aromatic hydroxyl, and 1 Triazole .

Synthesis Analysis

Benzotriazole methodology, recognized as a versatile and successful synthesis protocol, has grown in popularity due to its ability to be easily introduced into a molecule by a variety of reactions . HBTU, a standard coupling agent, is commonly used for the activation of free carboxylic acids during the solution and solid phase peptide synthesis. 1-Hydroxybenzotriazole (HOBt) plays a significant role in reducing the racemization during peptide synthesis and is regularly used as a coupling additive .Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This compound is involved in the conjugate addition of HOBt to E-vinylogous γ-amino acids mediated by the HBTU. The reaction is moderately diastereoselective and novel β-benzotriazole N-oxide (β-BtO) substituted γ-amino acids were isolated in moderate to good yields .Physical And Chemical Properties Analysis

This compound is a solid at 20°C . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Explosive Properties

1-Hydroxybenzotriazole and its derivatives, including 1-Hydroxybenzotriazol-5-amine, are known for their applications in peptide coupling reactions. However, an important aspect of their use is the recognition of their explosive properties when heated under confinement or subjected to mechanical stimuli. Such characteristics necessitate careful handling and storage of these compounds in scientific research settings to prevent accidents and ensure safety in laboratories (Wehrstedt, Wandrey, & Heitkamp, 2005).

Acylation Reagents

N-Acylbenzotriazoles represent a class of neutral acylating reagents that facilitate the preparation of primary, secondary, and tertiary amides from aqueous ammonia and primary and secondary amines. This chemical utility highlights the role of this compound derivatives in synthetic organic chemistry, particularly in the efficient synthesis of amides, which are fundamental structures in many pharmaceuticals and bioactive molecules (Katritzky, He, & Suzuki, 2000).

Biological Activity

Derivatives of this compound have been explored for their biological activities. For instance, N-(ferrocenylmethyl)benzene-carboxamide derivatives synthesized using this compound protocols have shown cytotoxic effects against breast cancer cell lines. This application underscores the potential of this compound derivatives in medicinal chemistry and drug development, especially in the search for new anticancer agents (Kelly et al., 2007).

Antimicrobial and Antioxidant Activities

This compound derivatives have also been studied for their antimicrobial and antioxidant properties. For example, aminothiazole-linked metal chelates derived from reactions involving this compound have demonstrated strong antimicrobial actions against various bacterial and fungal species, as well as significant antioxidant activity. Such findings highlight the potential of these compounds in developing new antimicrobial and antioxidant agents, contributing to fields such as pharmaceuticals and food preservation (Noreen & Sumrra, 2021).

Ester Hydrolysis and Aminations

The esterolytic activity of this compound derivatives towards activated esters has been a subject of computational studies. These compounds, in their deprotonated anionic forms, act as nucleophiles in ester hydrolysis, providing insights into their reactivity and potential applications in synthetic and analytical chemistry. Additionally, the amination of energetic anions using derivatives of this compound has led to the development of high-performing energetic materials, further illustrating the diverse applicability of these compounds in scientific research (Kumar, Ganguly, & Bhattacharya, 2004; Klapötke, Piercey, & Stierstorfer, 2012).

Mechanism of Action

Target of Action

1-Hydroxybenzotriazol-5-amine, also known as HOBt, is primarily used in the field of peptide synthesis . Its primary targets are the free carboxylic acids present in the peptide chain . These acids play a crucial role in the formation and stability of peptides and proteins.

Mode of Action

HOBt acts as a coupling agent, facilitating the activation of free carboxylic acids during both solution and solid phase peptide synthesis . It interacts with its targets by reducing the racemization during peptide synthesis, hence it is regularly used as a coupling additive . This interaction results in the formation of peptide bonds, which are essential for creating the peptide chain.

Biochemical Pathways

The primary biochemical pathway affected by HOBt is peptide synthesis . By reducing racemization, HOBt helps maintain the integrity of the peptide chain, ensuring the correct sequence of amino acids. This has downstream effects on protein structure and function, as the sequence of amino acids in a protein determines its shape and function.

Result of Action

The molecular effect of HOBt’s action is the formation of peptide bonds, which are essential for the creation of peptides and proteins . On a cellular level, this can have numerous effects, as proteins play a wide variety of roles in cellular function, including acting as enzymes, receptors, and structural components.

Action Environment

The efficacy and stability of HOBt can be influenced by various environmental factors. For example, it is known that anhydrous HOBt is explosive , suggesting that it must be stored and used under controlled conditions to ensure safety. Furthermore, the efficiency of HOBt in peptide synthesis may be affected by factors such as temperature and pH .

Future Directions

While specific future directions for 1-Hydroxybenzotriazol-5-amine were not found in the search results, the benzotriazole methodology, which includes this compound, has grown from an obscure level to very high popularity . This suggests that there may be continued interest and research in this area.

properties

IUPAC Name |

1-hydroxybenzotriazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-4-1-2-6-5(3-4)8-9-10(6)11/h1-3,11H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOKHDUCLASGDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=NN2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352643-36-8 |

Source

|

| Record name | 5-amino-1H-1,2,3-benzotriazol-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2783665.png)

![2-fluoro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2783667.png)

![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B2783668.png)

![2-(morpholin-4-ylmethyl)-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole](/img/structure/B2783670.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2783674.png)

![1-(4-Amino-furazan-3-yl)-5-pyrrolidin-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid hydrazide](/img/structure/B2783676.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B2783679.png)

![3-(2-(2-(3,5-dichlorophenyl)morpholino)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2783681.png)